molecular formula C21H18N4O4S B11635055 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid

4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11635055
M. Wt: 422.5 g/mol
InChI Key: OHLPYWMVDXRKCC-HUHIGAQKSA-N
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Description

4-(5-{[(6Z)-5-Imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by its unique structure, which includes a thiadiazolo-pyrimidine core, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(6Z)-5-imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors

    Formation of Thiadiazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of Furan Ring: The furan ring is introduced through a series of reactions, including halogenation and subsequent nucleophilic substitution.

    Attachment of Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid moiety to the intermediate compound, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(6Z)-5-imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5-{[(6Z)-5-imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{[(6Z)-5-imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cellular processes such as DNA replication or protein synthesis, ultimately resulting in cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-{[(6Z)-5-imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

4-[5-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H18N4O4S/c1-11(2)9-17-24-25-18(22)15(19(26)23-21(25)30-17)10-14-7-8-16(29-14)12-3-5-13(6-4-12)20(27)28/h3-8,10-11,22H,9H2,1-2H3,(H,27,28)/b15-10-,22-18?

InChI Key

OHLPYWMVDXRKCC-HUHIGAQKSA-N

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/C(=O)N=C2S1

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)N=C2S1

Origin of Product

United States

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